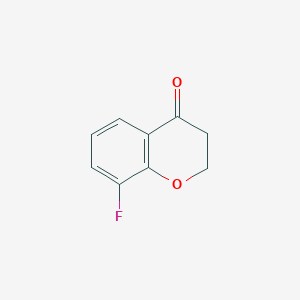

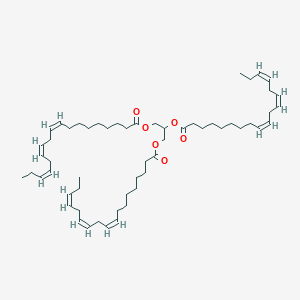

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

概要

説明

Synthesis Analysis

The synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves a practical approach where key steps include chlorination and deacetylation followed by intramolecular cyclization. This process highlights the compound's role as a key intermediate for further chemical transformations. For instance, Matsuoka et al. (1997) developed a synthesis pathway emphasizing its role in the production of prulifloxacin (NM441), showcasing its importance in medicinal chemistry (Matsuoka et al., 1997).

科学的研究の応用

Synthesis Techniques and Chemical Reactions :

- Cheng De-jun (2004) describes a method for preparing a variant of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate that is practical and easy to industrialize (Cheng, 2004).

- O. Chupakhin et al. (1992) explored reactions of N-Aminoquinolones with ketones, leading to the synthesis of derivatives of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Chupakhin et al., 1992).

- Matsuoka et al. (1997) developed a practical synthesis for a key intermediate of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, offering new ways to synthesize 2-thioquinoline skeleton (Matsuoka et al., 1997).

Antibacterial Activity and Pharmaceutical Applications :

- H. Koga et al. (1980) found that derivatives of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrated significant antibacterial activities, more active than oxolinic acid against various bacteria (Koga et al., 1980).

- J. Sheu et al. (1998) synthesized derivatives showing good antibacterial activities, notably against methicillin-resistant Staphylococcus aureus (MRSA) (Sheu et al., 1998).

- A. Hashimoto et al. (2007) reported on the synthesis of a broad-spectrum antibacterial agent, highlighting its effectiveness against resistant organisms (Hashimoto et al., 2007).

Other Applications :

- Y. Goueffon et al. (1981) described the use of a derivative in treating systemic infections due to its broad antibacterial activity (Goueffon et al., 1981).

作用機序

Target of Action

It is known that quinolone compounds, which this compound is a derivative of, often target bacterial dna gyrase and topoisomerase iv .

Mode of Action

Quinolones typically work by inhibiting the aforementioned enzymes, preventing DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

Quinolones generally interfere with the dna replication process in bacteria, disrupting their life cycle .

Result of Action

As a quinolone derivative, it is likely to cause bacterial cell death by inhibiting dna replication .

特性

IUPAC Name |

ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQWGRDZOWBHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

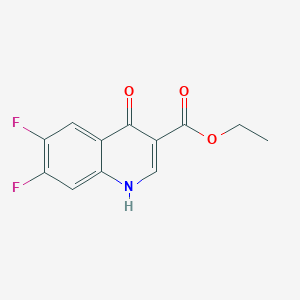

Q1: How is Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesized according to the research?

A1: The research describes the synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through a desamination reaction. Treating ethyl 1-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with α-dicarbonyl compounds like glyoxal, glyoxylic acid, or ethyl pyruvate leads to the formation of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate []. This suggests that the α-dicarbonyl compounds play a crucial role in removing the amino group from the starting material, leading to the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)